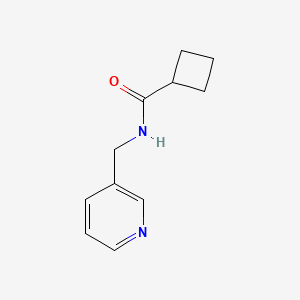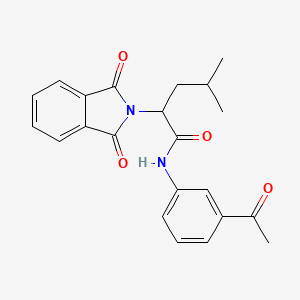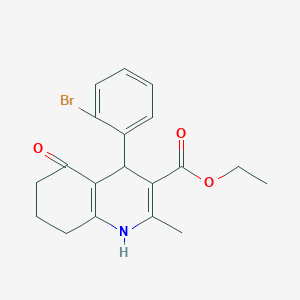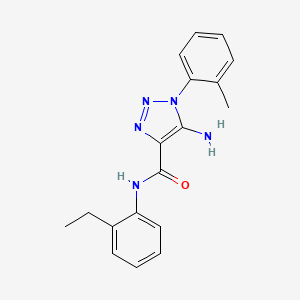
N-(3-pyridinylmethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-pyridinylmethyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. PAC-1 works by activating a protein called procaspase-3, which triggers a process of programmed cell death, or apoptosis, in cancer cells.
Mecanismo De Acción
N-(3-pyridinylmethyl)cyclobutanecarboxamide works by activating procaspase-3, a protein that is present in cancer cells but is inactive. Once activated, procaspase-3 triggers a cascade of events that leads to apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have mechanisms in place to prevent procaspase-3 activation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, N-(3-pyridinylmethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-pyridinylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. However, one limitation is that N-(3-pyridinylmethyl)cyclobutanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Direcciones Futuras
There are several potential future directions for research on N-(3-pyridinylmethyl)cyclobutanecarboxamide. One area of focus could be on developing more efficient synthesis methods to increase the yield and purity of the final product. Another area of focus could be on studying the mechanism of action of N-(3-pyridinylmethyl)cyclobutanecarboxamide in more detail, to better understand how it activates procaspase-3 and triggers apoptosis in cancer cells. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of N-(3-pyridinylmethyl)cyclobutanecarboxamide as a cancer treatment.
Métodos De Síntesis
N-(3-pyridinylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with cyclobutanecarboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized over time to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(3-pyridinylmethyl)cyclobutanecarboxamide can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with N-(3-pyridinylmethyl)cyclobutanecarboxamide demonstrating anti-tumor activity in mouse models of breast and pancreatic cancer.
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-1-5-10)13-8-9-3-2-6-12-7-9/h2-3,6-7,10H,1,4-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDNNHWIBQAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![methyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B5139194.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)


![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)